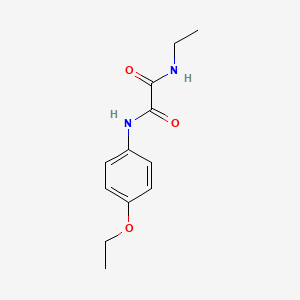![molecular formula C21H26N2O3 B4943073 N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer membrane of mitochondria. TSPO is involved in various cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. DPA-714 has been extensively studied for its potential applications in various scientific research areas.
Wirkmechanismus
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide binds to TSPO in the outer membrane of mitochondria, which regulates the transport of cholesterol and other molecules across the membrane. TSPO is also involved in the regulation of mitochondrial respiration and apoptosis. N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to modulate the activity of TSPO and affect these cellular processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to modulate various biochemical and physiological processes, including inflammation, apoptosis, mitochondrial function, and cholesterol transport. In neuroinflammation, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In cancer cells, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent for cancer treatment. In immune cells, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to modulate the activation of immune cells and affect the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has several advantages for lab experiments, including its high purity, stability, and selectivity for TSPO. N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide can be used as a radiotracer for PET imaging to visualize neuroinflammation in vivo. However, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide also has some limitations, including its relatively low potency and selectivity compared to other TSPO ligands, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in various cellular processes, and the evaluation of the therapeutic potential of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide in various diseases. Additionally, the combination of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are needed to fully understand the mechanism of action of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide and its potential applications in various scientific research areas.
Synthesemethoden
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with acetic anhydride, followed by reaction with 2-aminoacetophenone and pentanoyl chloride. The resulting product is purified through column chromatography to obtain N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been widely used in various scientific research areas, including neurology, oncology, and immunology. In neurology, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been used as a radiotracer for positron emission tomography (PET) imaging to visualize neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In oncology, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In immunology, N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been used to study the role of TSPO in immune cell activation and inflammation.
Eigenschaften
IUPAC Name |
N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-5-10-20(24)22-18-8-6-7-9-19(18)23-21(25)14-26-17-12-11-15(2)16(3)13-17/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWMCQHWIVKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B4942995.png)
![N-[4-(3,4-dichlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B4942997.png)
![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![4-(2-{[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4943088.png)
![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)
amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4943102.png)
